molecular formula C17H18BrN3O4S B2708311 N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 949257-05-0

N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2708311
CAS No.: 949257-05-0
M. Wt: 440.31
InChI Key: ZXHYPUGJNRGVJI-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique molecular architecture that combines an acetamide linker, a bromophenyl group, and a pyrrolidine-sulfonyl substituted dihydropyridinone core. This structure is characteristic of hybrids designed to exhibit targeted biological activity. While specific biological data for this compound is not currently published in the available literature, its structural components are highly relevant in drug discovery. The sulfonamide group is a well-known pharmacophore in a wide spectrum of bioactive compounds, including those with antimicrobial and anticancer properties, often acting through mechanisms such as enzyme inhibition . Furthermore, the N-arylacetamide moiety is a common feature in molecules developed for various therapeutic applications . Research on structurally related compounds, particularly other N-(bromophenyl)acetamide derivatives, has demonstrated promising pharmacological potential. For instance, similar molecules have been investigated as potent antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase . This makes this compound a valuable chemical tool for researchers exploring new therapeutic leads, structure-activity relationships (SAR), and mechanisms of action in areas such as metabolic disorders, oncology, and infectious diseases. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c18-14-5-1-2-6-15(14)19-16(22)12-20-11-13(7-8-17(20)23)26(24,25)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHYPUGJNRGVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features several functional groups, including a bromophenyl moiety, a pyrrolidine sulfonyl group, and a dihydropyridinone structure. The molecular formula is C18H21BrN3O5SC_{18}H_{21}BrN_3O_5S with a molecular weight of approximately 440.3 g/mol.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Pyrrolidine Sulfonyl Group : Reaction of pyrrolidine with a sulfonyl chloride.
  • Cyclization to Dihydropyridinone : Using appropriate precursors to form the dihydropyridinone ring.
  • Coupling with Bromophenyl Group : A nucleophilic substitution reaction to attach the bromophenyl moiety.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibitory activity against various cancer cell lines, including those resistant to conventional therapies.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF710
N-(2-bromophenyl)-...A54912

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of epilepsy. It has been shown to modulate glutamatergic neurotransmission and may serve as a noncompetitive antagonist at AMPA receptors.

Case Study: Neuroprotective Activity
In a study involving an in vivo seizure model, this compound demonstrated significant efficacy in reducing seizure frequency at doses as low as 5 mg/kg .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in tumor progression.
  • Receptor Modulation : The dihydropyridinone structure interacts with neurotransmitter receptors, potentially altering synaptic transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Structural Differences :

  • Substituent on Phenyl Ring : The 2,3-dimethylphenyl group replaces the 2-bromophenyl group. Methyl groups are electron-donating and less sterically demanding compared to bromine.
  • Lipophilicity: Bromine’s higher molecular weight and hydrophobicity may increase logP relative to the dimethyl analog.

Functional Implications : The dimethyl variant may exhibit improved solubility but reduced stability in metabolic pathways due to the absence of bromine’s deactivating effects. This compound’s synthesis and characterization were reported in 2004, suggesting its utility as a precursor or alternative in structure-activity relationship (SAR) studies .

N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)pyridin-1(2H)-yl]acetamide

Structural Differences :

  • Phenyl Substituent : Fluorine at the para position introduces moderate electron-withdrawing effects compared to bromine.

Impact on Properties :

  • Solubility : Piperidine’s larger ring size may enhance aqueous solubility due to increased polarity.
  • Metabolic Stability : Fluorine’s small size and high electronegativity could improve resistance to oxidative metabolism compared to bromine.

Functional Implications : This analog, listed in supplier databases (e.g., MolPort), highlights the pharmacological interest in fluorinated acetamides. The piperidine sulfonyl group may target distinct binding pockets compared to pyrrolidine-based derivatives .

Benzothiazole Acetamide Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide)

Structural Differences :

  • Core Aromatic System: Benzothiazole replaces the dihydropyridinone ring, introducing a sulfur-containing heterocycle.
  • Substituents : Trifluoromethyl and chloro groups provide strong electron-withdrawing effects.

Impact on Properties :

  • Electrophilic Reactivity : The trifluoromethyl group may enhance binding to hydrophobic pockets in target proteins.

Functional Implications : Patented in 2018, these compounds exemplify structural diversification in acetamide-based drug discovery, emphasizing tunability for specific therapeutic targets .

Comparative Data Table

Compound Name Phenyl Substituent Sulfonyl Heterocycle Key Properties/Applications
N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 2-Bromo Pyrrolidine High logP, potential metabolic stability
N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 2,3-Dimethyl Pyrrolidine Improved solubility, SAR studies
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)pyridin-1(2H)-yl]acetamide 4-Fluoro Piperidine Enhanced solubility, metabolic resistance
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide 4-Chloro Benzothiazole Kinase inhibition, antimicrobial activity

Research Findings and Implications

  • Substituent Effects : Bromine’s steric and electronic properties may enhance target engagement in hydrophobic pockets but reduce solubility. Fluorine and methyl groups offer alternatives for optimizing pharmacokinetics.
  • Heterocyclic Variations: Pyrrolidine sulfonyl groups favor compact binding sites, while piperidine variants may interact with larger enzymatic cavities. Benzothiazole cores expand therapeutic scope beyond dihydropyridinone-based systems.
  • Synthetic Accessibility: The dihydropyridinone scaffold’s synthetic versatility supports rapid SAR exploration, as evidenced by analogs spanning decades of research .

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed to prepare N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?

  • Answer: The synthesis involves multi-step organic reactions. A plausible route includes:

Pyridine ring formation : Starting with a substituted pyridine precursor, the 2-oxo-1,2-dihydropyridin-1-yl scaffold is synthesized via cyclization.

Sulfonylation : Introduction of the pyrrolidine-1-sulfonyl group at position 5 of the pyridine ring using sulfonyl chlorides under basic conditions.

Acetamide coupling : The bromophenyl group is introduced via amide bond formation between the pyridine derivative and 2-bromo-substituted phenylacetic acid, typically using coupling agents like EDC/HOBt.

  • Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions, and purify intermediates via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. For example, the pyrrolidine-sulfonyl group’s protons resonate downfield (~3.0–3.5 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, sulfonyl S=O at ~1150–1350 cm1^{-1}).
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular packing. Software like SHELXL refines crystallographic data to address disorder or twinning .

Q. What safety precautions are essential when handling this compound?

  • Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste.
  • Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult safety data sheets (SDS) for halogenated acetamides as a reference .

Advanced Research Questions

Q. How can data inconsistencies in X-ray crystallographic analysis of this compound be resolved?

  • Answer:

  • Refinement Strategies : Use SHELXL to model disorder (e.g., pyrrolidine ring conformers) by partitioning occupancy or applying restraints .
  • Twinning Detection : Analyze intensity statistics (Rint>0.05R_{\text{int}} > 0.05) and refine using a twin law (e.g., HKLF 5 format in SHELXL).
  • High-Resolution Data : Collect synchrotron data (<1.0 Å) to resolve ambiguous electron density, especially around the sulfonyl group .

Q. How does the pyrrolidine-1-sulfonyl substituent influence the compound’s reactivity and biological interactions?

  • Answer:

  • Electronic Effects : The sulfonyl group is electron-withdrawing, polarizing the pyridine ring and enhancing electrophilicity at the 2-oxo position.
  • Steric Effects : The pyrrolidine ring introduces steric bulk, potentially hindering binding to flat enzymatic pockets.
  • Biological Implications : In enzyme inhibition studies (e.g., kinase assays), sulfonyl groups often form hydrogen bonds with catalytic lysine residues. Compare IC50_{50} values against des-sulfonyl analogs to quantify this effect .

Q. How would you design experiments to study structure-activity relationships (SAR) for this compound?

  • Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace bromophenyl with chlorophenyl, vary sulfonyl groups).
  • Biological Assays : Test analogs against target enzymes (e.g., proteases) using fluorescence-based assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate binding scores with experimental IC50_{50}.
  • Data Analysis : Use multivariate regression to identify substituent contributions to potency (e.g., Hammett σ values for electronic effects) .

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